Nor Doxepin-d3 Hydrochloride
Description
Significance of Deuterium-Labeled Compounds in Modern Drug Discovery and Development
Among the stable isotopes, deuterium (B1214612) (²H or D), an isotope of hydrogen, has garnered significant attention. wikipedia.org Deuterium contains one proton and one neutron, effectively doubling its mass compared to protium (B1232500) (the most common isotope of hydrogen), which has only a proton. wikipedia.org This seemingly subtle change can have profound effects on the physicochemical properties of a molecule. musechem.com
The replacement of hydrogen with deuterium, a process known as deuteration, can lead to a stronger chemical bond. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can slow down the rate of metabolic reactions that involve the cleavage of this bond. researchgate.netinformaticsjournals.co.in This phenomenon, known as the kinetic isotope effect (KIE), is a fundamental principle behind the utility of deuterium-labeled compounds in pharmaceutical research. researchgate.netresearchgate.net
The unique properties of deuterated compounds make them invaluable tools for a variety of analytical and mechanistic studies:
Reaction Mechanism Elucidation: By strategically placing deuterium atoms in a molecule, researchers can trace the metabolic fate of a drug and elucidate complex reaction mechanisms. thalesnano.com
Internal Standards in Mass Spectrometry: Deuterated compounds are ideal internal standards for quantitative analysis using mass spectrometry (MS). thalesnano.comscielo.org.mx Since they have nearly identical chemical properties and retention times to their non-labeled counterparts but a different mass, they can be used to accurately quantify the concentration of the parent drug and its metabolites in biological samples. thalesnano.comscielo.org.mx
NMR Spectroscopy: Deuterium labeling is also employed in Nuclear Magnetic Resonance (NMR) spectroscopy to simplify complex spectra and aid in the determination of molecular structures. simsonpharma.comthalesnano.com
The kinetic isotope effect has significant implications for a drug's pharmacokinetic profile:
Improved Metabolic Stability: By slowing down metabolism, deuteration can increase a drug's half-life, leading to prolonged therapeutic effects. clearsynth.comnih.gov This may allow for less frequent dosing, improving patient compliance. nih.gov
Reduced Formation of Toxic Metabolites: In some cases, drug metabolism can lead to the formation of toxic byproducts. researchgate.netresearchgate.net Deuteration can alter metabolic pathways, potentially shunting metabolism away from the formation of these harmful metabolites and improving the drug's safety profile. researchgate.netresearchgate.net
Enhanced Bioavailability: By reducing first-pass metabolism (the metabolic breakdown of a drug before it reaches systemic circulation), deuteration can increase the amount of active drug that reaches its target, thereby enhancing its bioavailability. researchgate.net
Advantages of Deuteration for Analytical and Mechanistic Studies
Overview of Nor Doxepin-d3 (B12416610) Hydrochloride as a Research Tool
Nor Doxepin-d3 Hydrochloride is the deuterium-labeled form of Nordoxepin, which is the primary active metabolite of the tricyclic antidepressant Doxepin (B10761459). cerilliant.comwikipedia.org The "-d3" designation indicates that three hydrogen atoms on the N-methyl group have been replaced with deuterium atoms. pharmaffiliates.comlgcstandards.com
Doxepin is a well-established medication used for the treatment of depression and anxiety. caymanchem.comhumanjournals.com It is metabolized in the body to Nordoxepin, which also possesses antidepressant activity. wikipedia.org Research into the pharmacokinetics and metabolism of Doxepin is crucial for understanding its therapeutic effects and potential drug-drug interactions. nih.gov this compound serves as a critical analytical tool in these investigations. cerilliant.com
The primary application of this compound in bioanalysis is as an internal standard for the quantification of Nordoxepin in biological matrices such as plasma and urine. cerilliant.comfda.gov In techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), a known amount of this compound is added to a patient sample. researchgate.netnih.gov Because it behaves almost identically to the unlabeled Nordoxepin during sample extraction and chromatographic separation, any sample loss or variation in instrument response will affect both compounds equally. researchgate.netnih.gov By comparing the MS signal of the labeled standard to the unlabeled analyte, a precise and accurate quantification of Nordoxepin can be achieved. researchgate.netnih.gov
This isotopic dilution method is considered the gold standard for quantitative bioanalysis due to its high precision and accuracy. The use of this compound allows researchers to confidently determine the concentration of Nordoxepin in patients, which is essential for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. nih.govnih.gov
Chemical Profile and Synthesis
Chemical Structure and Properties of this compound
This compound is a deuterated analog of Nordoxepin, a tricyclic compound. medchemexpress.comglpbio.com The core structure consists of a dibenz[b,e]oxepin ring system. The key feature of this labeled compound is the presence of three deuterium atoms on the N-methyl group of the side chain. pharmaffiliates.comlgcstandards.com This isotopic substitution results in a slightly higher molecular weight compared to its non-deuterated counterpart. pharmaffiliates.com
Table 1: Chemical Properties of this compound
| Property | Value | Source |
| Chemical Name | 3-(Dibenz[b,e]oxepin-11(6H)-ylidene)-N-(methyl-d3)-1-propanamine Hydrochloride | pharmaffiliates.com |
| CAS Number | 1331665-54-3 | pharmaffiliates.comlgcstandards.com |
| Molecular Formula | C₁₈H₁₇D₃ClNO | pharmaffiliates.com |
| Molecular Weight | 304.83 g/mol | pharmaffiliates.comlgcstandards.com |
| Appearance | White to Off-White Solid | pharmaffiliates.com |
Synthesis of this compound
The synthesis of this compound typically involves the introduction of the deuterated methyl group in the final steps of the synthesis of Nordoxepin. A common method involves the coupling of a suitable precursor with a deuterated methylating agent.
A plausible synthetic route starts from 6,11-dihydrodibenzo[b,e]oxepin-11-one. google.com This starting material can undergo a reaction with a protected 3-chloropropylamine (B7771022) derivative, followed by dehydration to introduce the exocyclic double bond. google.com The protecting group is then removed, and the resulting secondary amine is reacted with a deuterated methylating agent, such as methyl-d3 iodide (CD₃I), to introduce the trideuteromethyl group. simsonpharma.com The final step involves the formation of the hydrochloride salt. google.com
Analytical Methodologies
Mass Spectrometry (MS) in the Analysis of this compound
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is the primary method for detecting and quantifying this compound, typically in conjunction with a chromatographic separation technique. humanjournals.com
In MS analysis, the deuterated compound can be distinguished from its unlabeled counterpart by its higher mass. scielo.org.mx For instance, in LC-MS/MS methods, specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard. researchgate.net For Nordoxepin, a common transition is m/z 266.3 → 106.9, while for Nor Doxepin-d3, the transition would be m/z 269.3 → 235.0. researchgate.net This specificity allows for highly selective and sensitive quantification, even in complex biological matrices. researchgate.netnih.gov
Chromatographic Techniques for Separation
Chromatographic techniques are used to separate the components of a mixture before they are introduced into the mass spectrometer.
High-Performance Liquid Chromatography (HPLC): HPLC is the most common chromatographic technique coupled with MS for the analysis of doxepin and its metabolites. humanjournals.comnih.gov Reversed-phase HPLC, using a C8 or C18 column, is typically employed to separate Nordoxepin and Nor Doxepin-d3 from other components in the sample. nih.govnih.gov The mobile phase often consists of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. researchgate.netnih.gov
Gas Chromatography (GC): GC can also be used for the analysis of doxepin and its metabolites, often after derivatization to increase their volatility. oup.com GC-MS provides excellent separation and sensitivity. oup.com
Applications in Research
Use as an Internal Standard in Bioanalytical Assays
The most significant application of this compound is as an internal standard in bioanalytical methods. cerilliant.comcaymanchem.com Its use is crucial for the accurate quantification of Nordoxepin in various biological samples, including plasma, urine, and hair. cerilliant.comoup.com This is essential for:
Pharmacokinetic Studies: Determining the absorption, distribution, metabolism, and excretion of doxepin. nih.govnih.gov
Bioequivalence Studies: Comparing the bioavailability of different formulations of doxepin. nih.govnih.gov
Clinical Toxicology: Monitoring drug levels in cases of overdose or therapeutic drug monitoring.
Role in Drug Metabolism and Pharmacokinetic (DMPK) Studies
This compound plays a vital role in understanding the metabolic fate of doxepin. By using it as an internal standard, researchers can accurately track the formation of Nordoxepin over time. This information is critical for building pharmacokinetic models that can predict drug behavior in different patient populations.
Application in Drug-Drug Interaction (DDI) Studies
Doxepin is metabolized by cytochrome P450 enzymes, primarily CYP2C19 and CYP2D6. Co-administration of other drugs that are also metabolized by these enzymes can lead to drug-drug interactions, potentially altering the plasma concentrations of doxepin and Nordoxepin. Accurate measurement of Nordoxepin levels, facilitated by the use of this compound, is essential for evaluating the clinical significance of these potential interactions.
Properties
IUPAC Name |
(3E)-3-(6H-benzo[c][1]benzoxepin-11-ylidene)-N-(trideuteriomethyl)propan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO.ClH/c1-19-12-6-10-16-15-8-3-2-7-14(15)13-20-18-11-5-4-9-17(16)18;/h2-5,7-11,19H,6,12-13H2,1H3;1H/b16-10+;/i1D3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNPPEZGJRSOKRE-KJVDRLPBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC=C1C2=CC=CC=C2COC3=CC=CC=C31.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])NCC/C=C/1\C2=CC=CC=C2COC3=CC=CC=C31.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Isotopic Characterization of nor Doxepin D3 Hydrochloride
Strategic Approaches to Deuterium (B1214612) Incorporation in Pharmaceutical Molecules
The strategic incorporation of deuterium, a stable, non-radioactive isotope of hydrogen, into pharmaceutical molecules is a key technique in drug discovery and development. clearsynth.comnih.gov This process, known as deuteration, can modify a drug's metabolic profile by leveraging the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can slow down metabolic processes that involve breaking this bond, potentially improving a drug's pharmacokinetic properties. nih.govacs.org This strategy has gained significant traction, leading to the development of deuterated drugs with improved efficacy and safety profiles. nih.gov
The synthesis of complex deuterated molecules requires a sophisticated toolkit of techniques and reagents. clearsynth.com One of the most common and efficient methods is hydrogen isotope exchange (HIE), where a hydrogen atom in the target molecule is directly swapped for a deuterium atom. snnu.edu.cn This can be achieved using various catalysts and deuterium sources.
Key deuteration techniques include:
Metal-Catalyzed H/D Exchange: Transition metals like iridium, rhodium, palladium, and ruthenium are effective catalysts for H/D exchange reactions. unam.mxacs.orgresearchgate.net These catalysts can activate C-H bonds, facilitating their cleavage and subsequent reaction with a deuterium source. snnu.edu.cn Iridium complexes, for instance, are often used for selective deuteration of arenes and heterocycles. snnu.edu.cnunam.mx
Use of Deuterated Reagents: A straightforward approach involves using reagents where hydrogen atoms have already been replaced with deuterium. clearsynth.comsimsonpharma.com Common deuterated reagents include deuterium oxide (D2O), which is an inexpensive and low-toxicity deuterium source, deuterated solvents, and deuterated metal hydrides. clearsynth.comsnnu.edu.cn For introducing deuterated alkyl groups, reagents like iodomethane-d3 (B117434) (CD3I) are frequently employed.
Synthesis from Deuterated Precursors: This method involves using starting materials that already contain deuterium at specific positions. simsonpharma.com The synthesis then proceeds through established reaction pathways to build the final complex molecule.
Catalytic Transfer Deuteration: This emerging technique uses commercially available or easily prepared deuterium donors to selectively introduce deuterium into molecules, avoiding the need for high-pressure D2 gas setups. bohrium.com
| Deuteration Technique | Description | Common Reagents/Catalysts |
| Hydrogen Isotope Exchange (HIE) | Direct replacement of H with D on a substrate. snnu.edu.cn | D2O, Transition metal catalysts (Ir, Rh, Pd). snnu.edu.cnunam.mx |
| Deuterated Reagents | Use of pre-deuterated chemicals in synthesis. clearsynth.com | Deuterated solvents (e.g., Chloroform-d), Iodomethane-d3, Metal deuterides. clearsynth.com |
| Catalytic Transfer Deuteration | Transfer of deuterium from a donor molecule. bohrium.com | Deuterated silanes, isopropanol-d8, Copper catalysts. bohrium.comnih.gov |
| Synthesis from Precursors | Building the final molecule from a deuterated starting block. simsonpharma.com | Deuterated acetylene (B1199291) (C2D2), various deuterated building blocks. simsonpharma.com |
Regioselectivity—the control of where the deuterium is placed on a molecule—is critical in the synthesis of deuterated pharmaceuticals. snnu.edu.cnnih.gov For Nor Doxepin-d3 (B12416610) Hydrochloride, the "-d3" designation specifically indicates that three deuterium atoms are incorporated into the N-methyl group. simsonpharma.comartis-standards.com
The structure of Nor Doxepin (B10761459) is a tricyclic dibenz[b,e]oxepin core with a propylamino side chain. wikipedia.org To synthesize the d3 variant, the deuteration must be directed exclusively to the terminal methyl group of this side chain. Achieving this high level of regioselectivity prevents the formation of isotopic isomers where deuterium is incorporated at other positions, such as on the tricyclic ring system or elsewhere on the side chain. nih.govresearchgate.net
Strategies to ensure regioselectivity for a molecule like Nor Doxepin include:
Late-Stage Functionalization: The most logical approach is to introduce the deuterated methyl group in the final stages of the synthesis. This typically involves synthesizing the N-desmethyl precursor (Nor Doxepin itself) and then performing an N-methylation reaction using a deuterated methylating agent like iodomethane-d3 (CD3I). This strategy isolates the deuteration step to the specific, desired location.
Directing Groups: In more complex H/D exchange scenarios, a directing group can be temporarily attached to the molecule to guide a metal catalyst to a specific C-H bond. acs.orgresearchgate.net While less direct for this specific target, this principle underlies the importance of controlling reactivity in complex structures.
Deuteration Techniques and Reagents for Complex Organic Synthesis
Chemical Synthesis Pathways for Nor Doxepin-d3 Hydrochloride
The synthesis of this compound is a multi-step process designed to precisely install the deuterium label and ensure high purity of the final product.
The most common and direct synthetic route to Nor Doxepin-d3 involves the use of Doxepin or Nor Doxepin as a key precursor. pharmgkb.org Doxepin is a tertiary amine, while its primary active metabolite, Nor Doxepin (also known as desmethyldoxepin), is a secondary amine. wikipedia.orgwikipedia.org
A plausible reaction scheme proceeds as follows:
Demethylation of Precursor (if starting from Doxepin): Doxepin is first N-demethylated to yield Nor Doxepin. This transformation is a key metabolic pathway in vivo, catalyzed primarily by the CYP2C19 enzyme, but can also be achieved through chemical synthesis. pharmgkb.org
N-Methylation with a Deuterated Reagent: The secondary amine of the Nor Doxepin precursor is then methylated. To create the d3-labeled compound, a deuterated methyl source is used. A common and effective reagent for this step is iodomethane-d3 (CD3I) . This reaction attaches the -CD3 group to the nitrogen atom.
Salt Formation: The resulting deuterated free base, (E/Z)-3-(Dibenzo[b,e]oxepin-11(6H)-ylidene)-N-(methyl-d3)propan-1-amine, is then treated with hydrochloric acid (HCl) to form the stable and more water-soluble hydrochloride salt, this compound.
This pathway ensures that the deuterium is incorporated only at the N-methyl position, providing excellent regioselectivity.
Optimizing the synthesis is crucial for maximizing the yield and ensuring the chemical and isotopic purity of the final Active Pharmaceutical Ingredient (API). nih.govresearchgate.net Key considerations include:
Reaction Conditions: Each step, particularly the N-methylation, must be carefully controlled. Factors such as temperature, reaction time, solvent, and the stoichiometry of the reactants are optimized to drive the reaction to completion and minimize the formation of byproducts.
Catalyst and Reagent Purity: The purity of the starting materials and reagents, especially the deuterated methylating agent, is paramount. The isotopic enrichment of the iodomethane-d3 directly impacts the maximum possible isotopic enrichment of the final product. nih.gov
Purification Techniques: After the synthesis, rigorous purification is necessary to remove any unreacted starting materials, non-deuterated Nor Doxepin, and other reaction-related impurities. Common techniques include column chromatography and recrystallization. These methods are effective for ensuring high chemical purity but cannot separate the deuterated compound from its non-deuterated counterpart. nih.gov Therefore, achieving high isotopic purity relies on the efficiency of the labeling reaction itself. researchgate.net
Precursor Selection and Reaction Schemes for Deuterium Labeling
Isotopic Enrichment and Chemical Purity Assessment
Following synthesis and purification, the identity, chemical purity, and isotopic enrichment of this compound must be rigorously confirmed using advanced analytical techniques. rsc.orgotsuka.co.jpalmacgroup.com This validation is essential for its use as an internal standard in quantitative analysis or as a therapeutic agent. rsc.org
Key Analytical Techniques:
Mass Spectrometry (MS): This is the primary technique for confirming the mass of the molecule and determining isotopic purity. ucl.ac.uk High-Resolution Mass Spectrometry (HR-MS) provides an accurate mass measurement that can confirm the incorporation of three deuterium atoms (as each deuterium adds approximately 1.006 Da to the mass compared to hydrogen). By analyzing the relative intensities of the mass peaks corresponding to the unlabeled (d0), partially labeled (d1, d2), and fully labeled (d3) species, the percentage of isotopic enrichment can be accurately calculated. rsc.orgresearchgate.net Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is often used to quantify doxepin and nordoxepin in biological samples, and deuterated standards like Nor Doxepin-d3 are crucial for this application. semanticscholar.orgresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is used to confirm the molecular structure and, crucially, to verify the exact location of the deuterium atoms. rsc.org In a ¹H NMR spectrum, the signal corresponding to the N-methyl protons would be absent or significantly diminished, confirming that deuteration occurred at the intended site. clearsynth.com NMR analysis provides definitive proof of the structural integrity of the labeled compound. rsc.orgresearchgate.net
| Analytical Technique | Purpose in Characterization of Nor Doxepin-d3 HCl | Information Obtained |
| High-Resolution Mass Spectrometry (HR-MS) | To confirm molecular mass and quantify isotopic enrichment. rsc.orgalmacgroup.com | Accurate molecular weight, percentage of d0, d1, d2, and d3 species. researchgate.net |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To confirm molecular structure and the position of the deuterium label. rsc.org | Structural integrity, confirmation of deuterium location (e.g., absence of N-CH3 proton signal). rsc.orgresearchgate.net |
| Liquid Chromatography (LC) | To separate the analyte from impurities before detection. rsc.org | Chemical purity, separation from potential byproducts. |
The combination of these techniques provides a comprehensive characterization, ensuring that the synthesized this compound meets the high standards required for its intended scientific use. rsc.orgcdnisotopes.com
Analytical Spectroscopic Techniques for Deuterium Content Verification (e.g., NMR, Mass Spectrometry)
The verification of deuterium incorporation and the determination of isotopic purity are critical steps in the characterization of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary techniques employed for this purpose. ansto.gov.aubrightspec.com
Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR spectroscopy is a powerful tool for confirming the position and quantifying the extent of deuterium labeling. rsc.org Both proton (¹H) and deuterium (²H) NMR can be utilized.
¹H NMR: In the ¹H NMR spectrum of a deuterated compound, the disappearance or significant reduction of a signal corresponding to a specific proton indicates successful deuterium substitution at that position. magritek.com For this compound, the signal corresponding to the N-methyl protons would be absent or greatly diminished.
²H NMR: Deuterium NMR directly detects the deuterium nuclei. The chemical shifts in a ²H NMR spectrum are very similar to those in a ¹H NMR spectrum, allowing for straightforward spectral interpretation. magritek.comsigmaaldrich.com This technique can be used to confirm the presence of deuterium at the intended molecular site and to quantify the level of deuteration. sigmaaldrich.comnih.gov For highly deuterated compounds, ²H NMR can be more informative than ¹H NMR due to the weak residual proton signals. sigmaaldrich.com
¹³C NMR: Deuterium substitution can also induce small shifts in the signals of neighboring carbon atoms in a ¹³C NMR spectrum, which can be used to quantify the degree of isotope labeling. nih.gov
Mass Spectrometry (MS):
Mass spectrometry is a highly sensitive technique used to determine the molecular weight of a compound and to assess its isotopic composition. rsc.orgnih.gov For this compound, MS analysis confirms the increase in molecular weight corresponding to the incorporation of three deuterium atoms. High-resolution mass spectrometry (HR-MS) is particularly valuable as it can distinguish between isotopologues, which are molecules that differ only in their isotopic composition. rsc.orgresearchgate.net By analyzing the isotopic cluster of the molecular ion, the percentage of isotopic enrichment can be accurately calculated. rsc.orgalmacgroup.com
The combination of NMR and MS provides a comprehensive characterization of the isotopic labeling in this compound, ensuring its suitability for use as an internal standard. ansto.gov.aursc.org
Chromatographic and Spectrometric Methods for Chemical Purity Evaluation
Ensuring the chemical purity of this compound is as crucial as verifying its isotopic content. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose, often coupled with a mass spectrometer for enhanced specificity and sensitivity. usp.orginnovareacademics.inresearchgate.net
High-Performance Liquid Chromatography (HPLC):
HPLC separates components of a mixture based on their differential interactions with a stationary phase and a mobile phase. usp.org For the analysis of this compound, a reversed-phase HPLC method is typically employed. usp.orginnovareacademics.in
A typical HPLC system for purity analysis would consist of:
Column: A C18 column is commonly used. innovareacademics.inresearchgate.net
Mobile Phase: A mixture of organic solvents like acetonitrile (B52724) and methanol (B129727) with a buffer is often used in a gradient or isocratic elution mode. usp.orginnovareacademics.in
Detector: A UV detector is frequently used for quantification, with the detection wavelength set to an absorbance maximum of the compound. innovareacademics.inresearchgate.net A photodiode array (PDA) detector can also be used to assess peak purity. usp.org
The purity of this compound is determined by integrating the peak area of the main compound and comparing it to the total area of all peaks in the chromatogram. Purity levels are often expected to be greater than 95% or 98% as determined by HPLC. lgcstandards.com
Liquid Chromatography-Mass Spectrometry (LC-MS):
Coupling HPLC with mass spectrometry (LC-MS) provides a powerful analytical tool for purity evaluation. acs.orgacs.org This technique combines the separation capabilities of HPLC with the sensitive and specific detection of MS. LC-MS can be used to identify and quantify impurities, even at very low levels. acs.orgfigshare.com Time-of-flight (TOF) mass spectrometers, in particular, offer high resolution, which aids in the accurate identification of impurities and the labeled compound. almacgroup.com
The validation of these analytical methods is performed according to established guidelines, such as those from the International Council for Harmonisation (ICH), to ensure specificity, linearity, accuracy, precision, and robustness. innovareacademics.inresearchgate.net
Research Findings on Purity Analysis:
| Analytical Technique | Key Findings | Reference |
| HPLC | A validated reversed-phase HPLC method with UV detection is suitable for determining the strength and purity of Doxepin and its related compounds. usp.org Purity is often required to be ≥98%. | usp.org |
| LC-MS | LC-MS methods, including those using high-resolution TOF instruments, are used for the precise quantification of Doxepin and its metabolites, as well as for the determination of isotopic purity. almacgroup.com | almacgroup.com |
Advanced Bioanalytical Applications of nor Doxepin D3 Hydrochloride
Function as an Internal Standard in Quantitative Mass Spectrometry-Based Assays
In the landscape of bioanalysis, the precise quantification of analytes is fundamental. Nor Doxepin-d3 (B12416610) hydrochloride is instrumental in achieving this precision, primarily by functioning as an ideal internal standard (IS) in mass spectrometry-based assays. caymanchem.commedchemexpress.com The incorporation of stable isotopes, such as deuterium (B1214612), into the molecular structure of the analyte of interest creates a compound that is chemically identical but mass-shifted. medchemexpress.com This characteristic is the cornerstone of its application.
Principles of Isotope Dilution Mass Spectrometry for Nor Doxepin (B10761459) Quantification
Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique used for the highly accurate determination of analyte concentrations. osti.gov The core principle of IDMS involves the addition of a known amount of an isotopically enriched standard, in this case, Nor Doxepin-d3 hydrochloride, to a sample containing the analyte of interest, Nor Doxepin. osti.gov This "spiked" sample is then processed and analyzed by a mass spectrometer.
Because the deuterated internal standard and the native analyte exhibit nearly identical chemical and physical properties, they behave similarly during sample preparation, chromatography, and ionization in the mass spectrometer. medchemexpress.com Any loss of analyte during these steps is mirrored by a proportional loss of the internal standard. The mass spectrometer distinguishes between the native analyte and the deuterated standard based on their mass-to-charge (m/z) ratio difference. By measuring the ratio of the signal intensity of the analyte to that of the internal standard, a highly accurate and precise quantification of the original analyte concentration can be achieved, effectively compensating for variations in sample handling and instrument response. osti.gov
Development and Optimization of Quantitative Bioanalytical Methods for Nor Doxepin and Doxepin Analogs
The development of robust bioanalytical methods for Nor Doxepin and Doxepin is crucial for pharmacokinetic studies and therapeutic drug monitoring. nih.govnih.gov Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely employed technique for this purpose due to its high sensitivity and selectivity. nih.govhumanjournals.comnih.gov In these methods, this compound, along with a corresponding deuterated Doxepin standard (e.g., Doxepin-d3), is used. researchgate.netrsc.org
The optimization process involves several key steps:
Sample Preparation: Techniques such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are developed to efficiently isolate Doxepin and Nor Doxepin from complex biological matrices like plasma or serum. nih.govnih.gov
Chromatographic Separation: High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) conditions are optimized to achieve clear separation of the analytes from endogenous matrix components and from each other. nih.govrsc.org
Mass Spectrometric Detection: The mass spectrometer parameters, including ionization source settings and collision energies for multiple reaction monitoring (MRM), are fine-tuned to maximize the signal intensity for both the analytes and their deuterated internal standards. nih.govrsc.org
One study detailed a sensitive LC-MS/MS method for the simultaneous determination of Doxepin and Nor Doxepin in human plasma. nih.gov This method utilized liquid-liquid extraction for sample cleanup and achieved a lower limit of quantification (LLOQ) of 5.00 pg/mL for Nor Doxepin. nih.gov Another study employed solid-phase extraction, reaching an even lower LLOQ of 2 pg/mL for N-nordoxepin. nih.govrsc.orgresearchgate.net
Method Validation Parameters for Nor Doxepin Quantification in Biological Matrices
For a bioanalytical method to be considered reliable, it must undergo rigorous validation in accordance with regulatory guidelines. Key validation parameters include:
Selectivity: The method must demonstrate the ability to differentiate and quantify the analyte in the presence of other components in the sample. nih.gov
Linearity: The response of the instrument should be directly proportional to the concentration of the analyte over a specified range. nih.gov For Nor Doxepin, linear dynamic ranges have been established, for instance, from 5.00 to 1300 pg/mL. nih.govnih.gov
Accuracy and Precision: Accuracy refers to how close the measured value is to the true value, while precision measures the reproducibility of the results. nih.gov Intra-batch and inter-batch precision for Nor Doxepin quantification are typically required to be within acceptable limits, often with a coefficient of variation (%CV) of ≤ 8.3%. nih.govnih.gov
Matrix Effects: This assesses the influence of co-eluting, undetected matrix components on the ionization of the analyte, which can lead to ion suppression or enhancement. nih.gov The use of a deuterated internal standard like this compound is critical for compensating for these effects. medchemexpress.com
Table 1: Representative Method Validation Data for Nor Doxepin Quantification
| Parameter | Result | Reference |
|---|---|---|
| Linearity Range | 5.00–1300 pg/mL | nih.gov |
| Correlation Coefficient (r²) | ≥ 0.9993 | nih.gov |
| Intra-batch Precision (%CV) | ≤ 8.3% | nih.govnih.gov |
| Inter-batch Precision (%CV) | ≤ 8.3% | nih.govnih.gov |
| Accuracy | 93.1%–104.0% | nih.gov |
| Extraction Recovery | 88.0%–99.1% | nih.govnih.gov |
Integration within High-Resolution Mass Spectrometry and Chromatographic Systems
This compound is seamlessly integrated into modern analytical workflows that combine high-resolution separation techniques with advanced mass spectrometry.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Applications
LC-MS/MS is the gold standard for the quantification of Nor Doxepin in biological fluids. nih.govnih.govsemanticscholar.org These methods typically employ a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. researchgate.net The MRM transitions for Nor Doxepin and its deuterated internal standard are specific precursor-to-product ion fragmentations that provide a high degree of selectivity and sensitivity. For example, a common transition for Nor Doxepin is m/z 266.0 → 107.0, while for Nor Doxepin-d3, it might be m/z 269.3 → 235.0. nih.govresearchgate.net The use of UHPLC systems can significantly shorten analysis times while maintaining excellent chromatographic resolution. nih.govrsc.orgresearchgate.net High-resolution mass spectrometry (HRMS) coupled with liquid chromatography is also emerging as a powerful tool for both quantitative and qualitative analysis of tricyclic antidepressants and their metabolites. researchgate.netpragolab.cz
Table 2: Example LC-MS/MS Parameters for Nor Doxepin Analysis
| Parameter | Condition | Reference |
|---|---|---|
| Chromatographic Column | Hypurity C8 (100 mm × 4.6 mm, 5 µm) | nih.govsemanticscholar.org |
| Mobile Phase | Acetonitrile-methanol (95:5, v/v) and 2.0 mM ammonium (B1175870) formate (B1220265) | nih.govsemanticscholar.org |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | nih.gov |
| MRM Transition (Nor Doxepin) | m/z 266.0 → 107.0 | nih.gov |
| MRM Transition (Nor Doxepin-d3) | m/z 269.3 → 235.0 | researchgate.net |
Gas Chromatography-Mass Spectrometry (GC-MS) Approaches
While less common than LC-MS/MS for this application due to the polar nature of the analytes, Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for the analysis of Doxepin and Nor Doxepin. nih.gov This approach often requires a derivatization step, such as with trifluoroacetic anhydride, to increase the volatility and thermal stability of the analytes, making them suitable for GC analysis. nih.gov In GC-MS methods, this compound also serves as an effective internal standard to ensure accurate quantification. oup.com One study described a GC-MS method for the stereoselective measurement of E- and Z-isomers of Doxepin and its N-desmethyl metabolites. nih.gov Another study utilized GC-MS to detect Doxepin and desmethyldoxepin in hair samples, using doxepin-d3 as the internal standard. oup.com
Methodologies for Preclinical Sample Analysis Utilizing this compound
The precise quantification of doxepin and its primary metabolite, nordoxepin, in preclinical samples is fundamental to understanding its pharmacokinetic profile. This compound is instrumental in these analytical methodologies, serving as an ideal internal standard in techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). sigmaaldrich.com
The initial and most critical step in the bioanalysis of doxepin and its metabolites is the effective extraction and preparation of the sample from various biological matrices. The choice of technique is paramount to remove interfering substances and concentrate the analytes of interest. Commonly employed methods include liquid-liquid extraction (LLE), solid-phase extraction (SPE), and protein precipitation (PPT). researchgate.netnih.govresearchgate.net this compound, as an internal standard, is typically added at the beginning of this process to account for any analyte loss during these preparatory steps. lcms.czoup.com
Liquid-Liquid Extraction (LLE): This technique involves the partitioning of the analytes from the aqueous biological sample into an immiscible organic solvent.
Procedure: In a typical LLE protocol for doxepin and nordoxepin from plasma, the sample is first made alkaline. nih.gov An organic solvent, such as a mixture of hexane (B92381) and isoamyl alcohol or methyl tert-butyl ether, is then added. nih.govresearchgate.nethumanjournals.com After vigorous mixing and centrifugation to separate the layers, the organic phase containing the analytes and the internal standard is collected, evaporated to dryness, and the residue is reconstituted in a suitable solvent for LC-MS/MS analysis. nih.govwa.gov
Findings: LLE has demonstrated high extraction recovery rates for both doxepin and nordoxepin, often ranging from 86.6% to over 99%. nih.govnih.gov
Solid-Phase Extraction (SPE): SPE is a highly selective method that separates analytes from a complex matrix based on their physical and chemical properties.
Procedure: For the analysis of tricyclic antidepressants like doxepin, a biological sample (e.g., plasma, urine, or tissue homogenate) is passed through an SPE column. wa.govrsc.org The analytes and the internal standard bind to the solid phase, while interfering compounds are washed away. The retained analytes are then eluted with a small volume of an organic solvent. wa.gov
Findings: SPE methods have been successfully developed for the quantification of doxepin and its metabolites, offering clean extracts and high recovery. researchgate.netrsc.org The use of specific SPE cartridges, such as those with a Prime HLB sorbent, has been shown to be effective. researchgate.net
Protein Precipitation (PPT): This is a simpler and faster method for sample preparation, often used for high-throughput analysis.
Procedure: A water-miscible organic solvent, such as acetonitrile (B52724), is added to the plasma sample to precipitate the proteins. researchgate.net After centrifugation, the clear supernatant containing the analytes and the internal standard is collected for analysis.
Findings: While rapid, PPT may result in less clean extracts compared to LLE or SPE, potentially leading to matrix effects in the LC-MS/MS analysis. researchgate.net However, for some applications, it provides adequate sensitivity and precision. researchgate.net
Tissue Homogenates: For analyzing tissue samples, an initial homogenization step is required. The tissue is typically homogenized in a buffer solution to create a uniform suspension. nih.gov This homogenate can then be subjected to LLE or SPE for extraction of the analytes. wa.govnih.gov
The following table summarizes common extraction techniques used in preclinical analysis of Doxepin and Nordoxepin.
| Extraction Technique | Biological Matrix | Key Reagents/Materials | Typical Recovery Rate | Reference |
| Liquid-Liquid Extraction (LLE) | Plasma | Methyl tert-butyl ether | Doxepin: 86.6%–90.4%, Nordoxepin: 88.0%–99.1% | nih.gov |
| Liquid-Liquid Extraction (LLE) | Plasma, Urine | n-pentane-isopropanol (95:5, v/v) | Not specified | humanjournals.com |
| Solid-Phase Extraction (SPE) | Plasma | Prime HLB column, Acetonitrile | Not specified | researchgate.net |
| Solid-Phase Extraction (SPE) | Whole blood, serum, plasma, urine, tissue homogenate | SPE columns | Not specified | wa.gov |
| Protein Precipitation (PPT) | Plasma | Acetonitrile | Not specified | researchgate.net |
The quantification of nordoxepin and other doxepin metabolites in non-human biological systems is predominantly achieved using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). nih.govwa.govphenomenex.com This technique offers high sensitivity and selectivity, allowing for the detection of low concentrations of the analytes in complex biological matrices. phenomenex.com The use of a deuterated internal standard like this compound is a cornerstone of these quantification strategies, ensuring accuracy and precision by compensating for matrix effects and variability in the analytical process. lcms.cz
LC-MS/MS Methodologies:
Chromatographic Separation: Reversed-phase high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) is typically used to separate doxepin, nordoxepin, and the internal standard from other components in the sample extract. nih.govphenomenex.com Common columns include C8 or C18 stationary phases. nih.govphenomenex.com The mobile phase usually consists of a mixture of an organic solvent (e.g., acetonitrile, methanol) and an aqueous buffer containing a modifier like formic acid or ammonium formate to improve ionization. nih.govphenomenex.com
Mass Spectrometric Detection: Detection is performed using a triple quadrupole mass spectrometer operating in the multiple reaction monitoring (MRM) mode. nih.govnih.gov This involves monitoring specific precursor-to-product ion transitions for each analyte and the internal standard. This highly specific detection minimizes interference from other compounds in the matrix. nih.gov For instance, a common transition for nordoxepin is m/z 266.0 → 107.0. nih.gov
Calibration and Quantification: Calibration curves are constructed by analyzing a series of standards containing known concentrations of the analytes and a constant concentration of the internal standard. oup.com The ratio of the analyte peak area to the internal standard peak area is plotted against the analyte concentration. lcms.cz The concentration of the analyte in the unknown preclinical samples is then determined from this calibration curve. oup.com
The following table details typical parameters for LC-MS/MS quantification of Doxepin and Nordoxepin.
| Parameter | Doxepin | Nordoxepin | Internal Standard (Nor Doxepin-d3) | Reference |
| Precursor Ion (m/z) | 280.1 | 266.0 | 269.3 | nih.gov, researchgate.net |
| Product Ion (m/z) | 107.0 | 107.0/106.9 | 235.0 | nih.gov, researchgate.net |
| Linear Dynamic Range | 15.0–3900 pg/mL | 5.00–1300 pg/mL | N/A | nih.gov |
| Lower Limit of Quantification (LLOQ) | 15.0 pg/mL | 5.00 pg/mL | N/A | nih.gov |
| Intra- and Inter-batch Precision (% CV) | ≤ 8.3% | ≤ 8.3% | N/A | nih.gov |
Metabolite Profiling: In addition to quantifying the primary metabolite nordoxepin, these analytical methods can be adapted to identify and quantify other potential metabolites of doxepin in preclinical studies. In vitro studies using liver microsomes from different species can help elucidate the metabolic pathways and identify the cytochrome P450 enzymes involved in doxepin metabolism.
Role in Preclinical Drug Metabolism and Pharmacokinetic Investigations
Elucidation of Metabolic Transformations Using Deuterated Tracers
The use of stable isotope-labeled compounds, such as Nor Doxepin-d3 (B12416610) Hydrochloride, is a cornerstone of modern drug metabolism research. researchgate.net Deuteration at metabolically stable positions creates a tracer that behaves almost identically to the unlabeled drug in biological systems but is easily distinguishable by mass spectrometry. This allows for the precise tracking and quantification of the drug and its metabolites, even at very low concentrations. researchgate.net
In vitro metabolic stability assays are crucial for predicting a drug's metabolic clearance in the body. nuvisan.com These assays typically involve incubating the test compound with liver fractions like microsomes or hepatocytes, which contain the primary drug-metabolizing enzymes. nuvisan.com Nor Doxepin-d3 Hydrochloride is employed as an internal standard in these studies to ensure the accuracy and reproducibility of the analytical method.
In studies using human liver microsomes, the metabolism of Doxepin (B10761459) has been shown to be stereoselective. caldic.com The N-demethylation of Doxepin to Nor Doxepin is a major metabolic pathway, primarily catalyzed by cytochrome P450 (CYP) enzymes, with CYP2C19 being a significant contributor. ebi.ac.ukwikipedia.org The use of recombinant CYP enzymes allows for the precise identification of the specific enzymes responsible for these transformations. For instance, studies have demonstrated that while CYP2C19 is key for N-demethylation, CYP2D6 is predominantly involved in the hydroxylation of the E-isomers of Doxepin and Nor Doxepin. caldic.comebi.ac.uk The rates of these metabolic reactions can be accurately determined by quantifying the formation of Nor Doxepin and its hydroxylated metabolites over time, with this compound serving as the reference for quantification.
| In Vitro System | Key Enzymes Involved in Doxepin Metabolism | Primary Metabolic Pathway | Reference |
| Human Liver Microsomes | CYP2C19, CYP1A2, CYP2C9, CYP2D6 | N-demethylation, Hydroxylation | caldic.comwikipedia.org |
| Recombinant CYP Enzymes | CYP2C19, CYP2D6 | N-demethylation (CYP2C19), E-isomer Hydroxylation (CYP2D6) | caldic.comebi.ac.uk |
| Hepatocyte Suspensions | Comprehensive suite of Phase I and Phase II enzymes | N-demethylation, Hydroxylation, Glucuronidation | nuvisan.com |
Following the administration of Doxepin to preclinical animal models, this compound is used to aid in the identification and structural characterization of metabolites in various biological samples, such as plasma, urine, and tissue homogenates. fda.gov By comparing the mass spectra of samples from dosed animals with the known fragmentation pattern of this compound, researchers can confidently identify metabolites that have retained the core structure of Nor Doxepin.
Preclinical studies in rats and dogs have shown that Doxepin undergoes extensive metabolism, including demethylation to Nor Doxepin, N-oxidation, hydroxylation, and glucuronide conjugation. fda.gov The presence of Nor Doxepin as a major active metabolite has been confirmed in these animal models. fda.govwikipedia.org The stereoselective nature of Doxepin metabolism is also evident in vivo, with plasma levels of the (E)- and (Z)-stereoisomers of Nor Doxepin being approximately equal, despite the parent drug being administered in an 85:15 ratio of (E)- to (Z)-isomers. ebi.ac.ukwikipedia.org This is attributed to the stereoselective metabolism by CYP enzymes. wikipedia.org
In Vitro Metabolic Stability Studies (e.g., Hepatic Microsomes, Hepatocyte Suspensions, Recombinant Enzymes)
Preclinical Pharmacokinetic Profiling and Disposition Studies
Pharmacokinetics describes how the body absorbs, distributes, metabolizes, and excretes a drug. This compound is a critical tool in these preclinical investigations, providing the necessary analytical precision to determine key pharmacokinetic parameters. researchgate.netfda.gov
These studies have revealed that Doxepin is well-absorbed orally and distributes widely throughout the body. fda.govnih.gov Following absorption, it undergoes significant first-pass metabolism in the liver, where it is converted to Nor Doxepin and other metabolites. drugbank.commdpi.com The primary route of excretion for Doxepin and its metabolites is through the urine. fda.gov
Accurate determination of pharmacokinetic parameters is essential for predicting a drug's behavior in humans. nuvisan.com this compound enables the precise measurement of Nor Doxepin concentrations in plasma, which is necessary to calculate these parameters.
In preclinical animal models, the pharmacokinetic profiles of deuterated tricyclic antidepressants, including a deuterated form of Doxepin, have been compared to their non-deuterated counterparts. nih.govresearchgate.net These studies have shown that deuteration can lead to an increased maximum plasma concentration (Cmax), a longer elimination half-life (t1/2), and a greater area under the concentration-time curve (AUC). nih.govresearchgate.net For Nor Doxepin itself, the elimination half-life is notably longer than that of the parent drug, Doxepin. wikipedia.org
Table of Preclinical Pharmacokinetic Parameters of Nor Doxepin (Derived from Doxepin Administration)
| Parameter | Description | Typical Observation in Preclinical Models | Reference |
| Tmax (Time to Maximum Concentration) | Time at which the highest concentration of the drug is observed in plasma. | Varies depending on the animal model and route of administration. | nuvisan.com |
| Cmax (Maximum Concentration) | The highest concentration of the drug reached in the plasma. | Deuteration of the parent drug can lead to an increased Cmax of the metabolite. | nih.govresearchgate.net |
| t1/2 (Half-life) | The time required for the concentration of the drug in the body to be reduced by half. | The elimination half-life of Nor Doxepin is approximately 31 hours, which is longer than that of Doxepin. | wikipedia.org |
| AUC (Area Under the Curve) | The total exposure to a drug over time. | Deuteration of the parent drug can result in a higher AUC for the metabolite. | nih.govresearchgate.net |
| CL (Clearance) | The rate at which a drug is removed from the body. | Influenced by the activity of metabolizing enzymes like CYP2C19 and CYP2D6. | ebi.ac.ukpreprints.org |
| Vd (Volume of Distribution) | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. | Doxepin has a large volume of distribution, indicating extensive tissue distribution. | nih.govdrugbank.com |
This compound is instrumental in preclinical studies designed to investigate potential drug-drug interactions (DDIs). preprints.org These studies often involve co-administering Doxepin with other drugs that may inhibit or induce the activity of the CYP enzymes responsible for its metabolism. preprints.org
By using this compound as an internal standard, researchers can accurately measure changes in the plasma concentrations of Nor Doxepin when a potential interacting drug is present. For example, co-administration with a potent inhibitor of CYP2C19 would be expected to decrease the formation of Nor Doxepin, leading to lower plasma concentrations of the metabolite and higher concentrations of the parent drug, Doxepin. ebi.ac.ukpreprints.org Conversely, an inducer of CYP2C19 could increase the rate of Nor Doxepin formation. preprints.org These preclinical DDI studies are vital for predicting and mitigating potential adverse drug reactions in a clinical setting.
Pharmacokinetic Parameter Determination (e.g., Clearance, Volume of Distribution, Half-life) in Preclinical Contexts
Isotope Effects on Enzyme-Mediated Biotransformations
The strategic replacement of hydrogen with its heavier, stable isotope, deuterium (B1214612), at specific molecular positions is a technique known as isotopic labeling. clearsynth.com While deuterated compounds are chemically almost identical to their non-labeled counterparts, the increased mass of deuterium can significantly alter the rates of chemical reactions, particularly those involving the breaking of a carbon-hydrogen (C-H) bond. clearsynth.comnih.gov This phenomenon is central to the use of this compound in metabolic research, providing a window into the complex enzymatic processes governing drug transformation.
Kinetic Isotope Effects (KIEs) in Nor Doxepin Metabolism
The Kinetic Isotope Effect (KIE) is the change in the rate of a reaction when an atom in a reactant is replaced by one of its isotopes. libretexts.org In pharmacology, the deuterium KIE is a critical tool for studying the mechanisms of drug metabolism, especially reactions catalyzed by the Cytochrome P450 (CYP) family of enzymes. nih.gov The presence of a significant primary deuterium KIE is strong evidence that the cleavage of a C-H bond is a rate-limiting step in the metabolic pathway. nih.gov
Doxepin's metabolism to Nordoxepin occurs primarily through N-demethylation, a reaction catalyzed largely by the enzyme CYP2C19, with minor contributions from CYP1A2 and CYP2C9. pharmgkb.orgwikipedia.org This process involves the breaking of a C-H bond on one of the N-methyl groups of Doxepin. When this compound is used, where the three hydrogen atoms on the remaining methyl group are replaced by deuterium, the rate of any subsequent metabolism at this site is expected to decrease. This is because the carbon-deuterium (C-D) bond has a lower zero-point energy and is stronger than the corresponding C-H bond, thus requiring more energy to break.
Table 1: Theoretical Impact of Deuteration on Doxepin Metabolism This table illustrates the expected kinetic effects based on established principles of KIE in CYP-mediated reactions.
| Compound Variant | Site of Deuteration | Primary Metabolic Reaction | Expected KIE (kH/kD) | Implication for Intrinsic Clearance |
| Doxepin | None (protium form) | N-demethylation by CYP2C19 | 1 (Reference) | Baseline |
| Doxepin-d6 | Both N-methyl groups | N-demethylation by CYP2C19 | >1 | Potentially Reduced |
| Nor Doxepin-d3 | Remaining N-methyl group | Potential further metabolism | >1 | Potentially Reduced |
| Doxepin-d(ring) | Aromatic ring | Hydroxylation by CYP2D6 | >1 | Potentially Reduced |
Mechanistic Insights from Deuterium Labeling in Metabolic Pathways
Beyond altering reaction rates, deuterium labeling is an invaluable tracer for elucidating complex metabolic pathways. clearsynth.commedchemexpress.com The use of stable isotope-labeled compounds like this compound, often in conjunction with high-resolution mass spectrometry (LC-MS/MS), allows researchers to precisely track the fate of a drug molecule in vitro and in vivo. medchemexpress.com
Tracing Metabolic Fate: Deuterium labeling provides a clear and unambiguous signal in mass spectrometry analysis. medchemexpress.com Researchers can administer a deuterated compound and easily distinguish it and its subsequent metabolites from their naturally occurring (endogenous) counterparts. medchemexpress.com This is crucial for accurately quantifying the conversion of Doxepin to Nordoxepin and identifying further downstream metabolites, such as hydroxylated or glucuronidated products. pharmgkb.orgwikipedia.org Studies have used Doxepin-d3 as an internal standard to accurately quantify Doxepin and its primary metabolite, Desmethyldoxepin (Nordoxepin), in biological matrices like hair. oup.com
Elucidating Enzyme Contributions: Doxepin metabolism is complex, involving multiple CYP enzymes that exhibit stereoselectivity. pharmgkb.orgwikipedia.org Pharmaceutical Doxepin is a mixture of (E)- and (Z)-isomers (approx. 85:15 ratio), but due to stereoselective metabolism, the resulting plasma levels of (E)- and (Z)-Nordoxepin are closer to a 1:1 ratio. wikipedia.org By using specifically deuterated isomers of Doxepin and Nor Doxepin in in vitro systems with isolated enzymes (e.g., recombinant CYP2D6 or CYP2C19), researchers can pinpoint which enzymes are responsible for specific transformations and their degree of stereoselectivity. pharmgkb.orgplos.org This helps build a comprehensive map of the drug's biotransformation, which is essential for predicting drug-drug interactions and understanding inter-individual variability in patient response. pharmgkb.org
Table 2: Application of Deuterium Labeling in Elucidating Doxepin's Metabolic Pathways
| Research Question | Role of Nor Doxepin-d3 / Deuterated Analogs | Analytical Technique | Mechanistic Insight Gained |
| What is the primary metabolic pathway? | Acts as a tracer to follow the N-demethylation pathway. clearsynth.commedchemexpress.com | LC-MS/MS | Confirmation and quantification of the conversion of Doxepin to Nordoxepin. oup.com |
| Which enzymes are responsible for N-demethylation? | Used in assays with specific recombinant CYP enzymes. pharmgkb.org | In Vitro Metabolic Assays | Identifies the primary role of CYP2C19 and minor roles of CYP1A2/CYP2C9 in Nordoxepin formation. pharmgkb.orgwikipedia.org |
| Is the metabolism stereoselective? | Allows for tracking of individual (E)- and (Z)-isomers through metabolic systems. wikipedia.org | Chiral Chromatography, LC-MS/MS | Reveals different metabolic rates for each isomer, explaining the shift in the E/Z ratio from Doxepin to Nordoxepin. wikipedia.org |
| What is the rate-limiting step? | Comparison of reaction rates between deuterated and non-deuterated analogs (KIE). nih.gov | Kinetic Assays | Determines if C-H bond cleavage is rate-limiting, providing a deeper understanding of the enzyme's catalytic cycle. nih.gov |
Broader Research Utility and Specialized Applications of nor Doxepin D3 Hydrochloride
Reference Material for Analytical Quality Control and Proficiency Testing
The reliability and accuracy of analytical measurements are paramount in clinical and forensic toxicology, as well as in pharmaceutical development. Nor Doxepin-d3 (B12416610) Hydrochloride is utilized as a reference material to ensure that analytical methods meet stringent quality standards. aquigenbio.comaxios-research.com It is essential for method development, validation, and routine quality control (QC) applications. aquigenbio.comaxios-research.com
Nor Doxepin-d3 Hydrochloride is a key component in the development of certified reference materials (CRMs). sigmaaldrich.com CRMs are highly characterized materials with known concentrations and purity that serve as a benchmark for analytical laboratories. This compound is often supplied as a CRM solution, for example, at a concentration of 100 μg/mL in methanol (B129727), complete with a certificate of analysis detailing its specific properties. sigmaaldrich.com These CRMs are suitable for a multitude of applications, including isotope dilution methods, forensic analysis, clinical toxicology, and urine drug testing. sigmaaldrich.com The use of such standards ensures traceability to recognized pharmacopeial standards, such as those from the USP or EP. aquigenbio.com
Table 1: Example of a Certified Reference Material Specification
| Parameter | Specification |
| Compound Name | N-Desmethyldoxepin-D3 hydrochloride solution |
| Concentration | 100 μg/mL in methanol (as free base) |
| Format | Ampule of 1 mL |
| Application | Internal standard for GC/MS and LC/MS |
| Usage | Forensic analysis, clinical toxicology, urine drug testing |
| Certification | Certified Reference Material (Cerilliant®) |
Source: Adapted from Sigma-Aldrich. sigmaaldrich.com
To ensure that analytical results are consistent and comparable across different laboratories, inter-laboratory validation or proficiency testing programs are essential. This compound plays a crucial role as an internal standard in these programs. For instance, in the simultaneous determination of multiple antidepressants and their metabolites in human serum by liquid chromatography-tandem mass spectrometry (LC-MS/MS), Nor Doxepin-d3 is used as an internal standard to ensure the accuracy and reproducibility of the method. nih.gov Its use helps to account for variability in sample preparation and instrument response, thereby standardizing the analytical procedure across different sites and analysts. nih.govfda.gov This is critical for therapeutic drug monitoring and clinical trials where data from multiple locations must be pooled and compared.
Development of Certified Reference Materials
Application in In Vitro and Cell-Based Assay Systems (as an analytical standard)
In the realm of preclinical drug development, in vitro and cell-based assays are fundamental for predicting a drug's behavior in the human body. In these systems, this compound is not the substance being tested for biological activity but is instead used as an indispensable analytical standard for accurately quantifying the concentration of the active, non-labeled compound (Nor Doxepin) or its parent drug, Doxepin (B10761459).
Understanding a drug's ability to cross biological membranes is a key aspect of pharmacology. Permeability studies, often using cell lines like Caco-2 to model the intestinal barrier, are conducted to predict oral drug absorption. In such assays, the concentration of the test compound that permeates the cell layer is measured. LC-MS/MS is the preferred analytical method for this quantification, and a stable isotope-labeled internal standard like this compound is crucial for achieving the required sensitivity and accuracy. researchgate.net By adding a known amount of the deuterated standard to the samples, any loss of analyte during sample extraction or variations in instrument signal can be precisely corrected for, ensuring reliable permeability data.
Drug-drug interactions are a major safety concern, and many are caused by the inhibition or induction of metabolic enzymes, particularly the Cytochrome P450 (CYP) family. nih.govpreprints.org In vitro assays using human liver microsomes or recombinant enzymes are used to assess a new drug's potential to inhibit or induce these enzymes. nih.gov Doxepin, the parent compound of Nor Doxepin, is metabolized by CYP2C19 and CYP2D6. preprints.org In assays studying the metabolism of Doxepin or the inhibitory potential of other compounds on its metabolism, this compound would be used as an internal standard to accurately quantify the formation of the Nor Doxepin metabolite. preprints.org This precise quantification is essential for determining key parameters like the IC50 (half-maximal inhibitory concentration), which indicates the potency of an inhibitor. fda.gov
Table 2: Role of Nor Doxepin-d3 HCl in In Vitro Assays
| Assay Type | Purpose | Role of Nor Doxepin-d3 HCl | Analytical Technique |
| Permeability Assay (e.g., Caco-2) | To assess a drug's ability to cross the intestinal barrier. | Internal standard for quantifying the amount of permeated Nor Doxepin or Doxepin. | LC-MS/MS |
| Enzyme Inhibition (e.g., CYP450) | To determine if a drug inhibits key metabolic enzymes. | Internal standard for quantifying the formation of the Nor Doxepin metabolite from Doxepin. | LC-MS/MS |
| Enzyme Induction | To determine if a drug increases the production of metabolic enzymes. | Internal standard for quantifying changes in metabolite production over time. | LC-MS/MS |
Assays for Drug Transport and Permeability Studies
Targeted Quantitative Metabolomics and Lipidomics Research (using as a standard)
Metabolomics and lipidomics are fields dedicated to the large-scale study of small molecules (metabolites) and lipids within biological systems. Targeted quantitative metabolomics focuses on measuring a specific, predefined set of metabolites with high accuracy and precision. In this context, stable isotope-labeled compounds are the gold standard for internal standards. sigmaaldrich.com
When studying the metabolic pathways involving Doxepin or in clinical studies monitoring its levels, this compound is the ideal internal standard for the quantification of its non-labeled counterpart, Nor Doxepin. sigmaaldrich.commedchemexpress.com Its use in LC-MS/MS-based targeted metabolomics allows for the development of highly sensitive and specific assays for determining the concentration of Nor Doxepin in complex biological matrices like plasma, serum, or tissue extracts. nih.govresearchgate.net This is critical for pharmacokinetic studies, therapeutic drug monitoring, and understanding the metabolic fate of Doxepin in various physiological and pathological states. nih.gov While the name suggests lipidomics, the primary application for this specific compound lies within the realm of drug metabolite quantification in metabolomics.
Development of Analytical Standards for Endogenous Metabolite Quantification
This compound is a stable, isotope-labeled version of Nordoxepin, the primary active metabolite of the tricyclic antidepressant Doxepin. medchemexpress.comwikipedia.org Its principal role in research is to serve as a high-fidelity internal standard for the quantitative analysis of Nordoxepin in complex biological samples, such as plasma, serum, and hair. clearsynth.comoup.com This application is crucial in analytical techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), a method favored for its high sensitivity and specificity. texilajournal.comnih.gov
The use of a deuterated internal standard like this compound is considered the gold standard in quantitative bioanalysis. scispace.comaptochem.com An ideal internal standard should have chemical and physical properties nearly identical to the analyte it is meant to measure. aptochem.com By incorporating three deuterium (B1214612) atoms—stable isotopes of hydrogen—this compound has a higher molecular weight than its unlabeled counterpart, Nordoxepin, allowing it to be distinguished by a mass spectrometer. clearsynth.comlgcstandards.com However, it exhibits the same chromatographic retention time, extraction recovery, and ionization response as the naturally occurring analyte. aptochem.com
This near-identical behavior allows the deuterated standard to serve as a precise corrector for variability that can occur during sample processing and analysis. texilajournal.comscispace.com Factors such as inconsistencies in sample extraction, degradation, injection volume, and matrix effects (ion suppression or enhancement caused by other components in the sample) can introduce significant errors into measurements. clearsynth.comtexilajournal.com By adding a known quantity of this compound to each sample before processing, researchers can normalize the signal of the target analyte (Nordoxepin) against the signal of the internal standard. This ratio-based calculation effectively cancels out measurement errors, leading to highly accurate and precise quantification. clearsynth.comtexilajournal.com
This precision is essential for analytical method development, validation, and quality control applications in both clinical toxicology and pharmaceutical research, including bioequivalence studies. nih.govaquigenbio.com For instance, a highly sensitive LC-MS/MS method was developed to quantify Doxepin and Nordoxepin in human plasma, where Nor Doxepin-d3's parent compound, Doxepin-d3, was used as an internal standard to achieve a robust and reliable assay. oup.com In another study focused on therapeutic drug monitoring, Nordoxepin-d3 was specifically used as the internal standard to accurately measure levels of Nordoxepin among other antidepressants in human serum. nih.gov
Table 1: Example of LC-MS/MS Parameters for Metabolite Quantification Using a Deuterated Standard This table presents a summary of typical analytical conditions for the simultaneous determination of Doxepin and its metabolite Nordoxepin in human plasma, utilizing internal standards for quantification.
| Parameter | Analyte: Nordoxepin (NDox) | Internal Standard: Desipramine* |
| Chromatography Column | Hypurity C8 (100 mm × 4.6 mm, 5 µm) | Hypurity C8 (100 mm × 4.6 mm, 5 µm) |
| Mobile Phase | Mixture of acetonitrile-methanol and 2.0 mM ammonium (B1175870) formate (B1220265) | Mixture of acetonitrile-methanol and 2.0 mM ammonium formate |
| Ionization Mode | Positive Ionization | Positive Ionization |
| Detection Mode | Multiple Reaction Monitoring (MRM) | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (m/z) | 266.0 | 267.1 |
| Product Ion (m/z) | 107.0 | 72.1 |
| Linear Dynamic Range | 5.00–1300 pg/mL | Not Applicable |
| Correlation Coefficient (r²) | ≥ 0.9993 | Not Applicable |
| Note: This specific study used Desipramine as the internal standard for Nordoxepin. nih.govresearchgate.net In other validated methods, Nordoxepin-d3 is the preferred internal standard for Nordoxepin quantification due to its structural identity. nih.gov |
Application in Pathway Flux Analysis in Research Models
Pathway flux analysis is a powerful research technique used to study the rate of metabolic reactions and understand the flow of molecules through a specific metabolic network. While this compound is not directly used as a tracer to map the flow of atoms through metabolic pathways—a role more typical for compounds labeled with isotopes like ¹³C or ¹⁵N—it serves as an indispensable enabling tool for such analyses, particularly in pharmacokinetics.
The metabolism of Doxepin provides a clear example. Doxepin is primarily metabolized in the liver to its active demethylated form, Nordoxepin. pharmgkb.org This conversion is mainly carried out by the cytochrome P450 enzyme CYP2C19, with minor contributions from CYP1A2 and CYP2C9. wikipedia.org Both Doxepin and Nordoxepin are further metabolized via hydroxylation, a step mediated chiefly by CYP2D6. wikipedia.org The activity of these enzymes can vary significantly among individuals due to genetic polymorphisms, leading to wide differences in drug and metabolite concentrations and, consequently, in therapeutic response. wikipedia.orgpharmgkb.org
To study the flux of the Doxepin metabolic pathway, it is essential to accurately quantify the concentrations of both the parent drug (Doxepin) and its key metabolite (Nordoxepin) over time. This is where this compound becomes critical. By enabling highly precise and accurate measurement of Nordoxepin levels in biological samples, it allows researchers to build reliable pharmacokinetic models. nih.gov
These models can determine key parameters of the metabolic pathway, such as:
The rate of formation of Nordoxepin from Doxepin.
The elimination half-life of Nordoxepin, which is significantly longer than that of Doxepin (approximately 31 hours for Nordoxepin versus 17 hours for Doxepin). wikipedia.org
The impact of genetic variants (e.g., CYP2D6 poor vs. ultra-rapid metabolizers) on the ratio of Doxepin to Nordoxepin. wikipedia.org
In essence, while this compound does not travel through the metabolic pathway within the research model, its application as an analytical standard is a prerequisite for generating the high-quality quantitative data needed to analyze the pathway's dynamics. It provides the measurement accuracy required to understand how factors like genetics influence the metabolic flux from a therapeutic drug to its active metabolites, thereby supporting the aims of pathway analysis in a clinical and research context.
Emerging Trends and Future Research Perspectives
Innovations in Deuterated Compound Synthesis and Application in Drug Research
The synthesis and application of deuterated compounds have moved beyond simple isotopic labeling to become a sophisticated strategy for drug development and research. nih.gov Deuteration, the replacement of hydrogen (¹H) with its stable, heavier isotope deuterium (B1214612) (²H or D), can profoundly alter a molecule's properties due to the "deuterium kinetic isotope effect" (DKIE). The carbon-deuterium (C-D) bond is stronger and less easily cleaved by metabolic enzymes than the carbon-hydrogen (C-H) bond. musechem.comunibestpharm.com This fundamental difference is the cornerstone of innovation in this field.
Medicinal chemists are increasingly leveraging deuteration to address limitations of existing drugs or to create novel chemical entities. researchgate.net Key applications and innovations include:
Improved Metabolic Stability: By strategically placing deuterium at sites on a drug molecule that are vulnerable to metabolic breakdown (often called "soft spots"), chemists can slow down its metabolism. unibestpharm.comnih.gov This can lead to a longer drug half-life, increased systemic exposure (area under the curve, AUC), and potentially a reduction in dosing frequency. musechem.com
Reduced Formation of Toxic Metabolites: Deuteration can alter a drug's metabolic pathway, sometimes preventing the formation of harmful or reactive metabolites. nih.govresearchgate.net This can result in an improved safety and tolerability profile. nih.gov For example, in the development of deucravacitinib, deuterium was introduced to inhibit N-dealkylation, preventing the formation of non-selective metabolites. musechem.com
Enhanced Pharmacokinetic Profiles: The sum of these effects often translates to a more favorable pharmacokinetic profile, with more consistent drug levels in the body. nih.govnih.gov This was a key driver for the development of deutetrabenazine, the first deuterated drug approved by the FDA, which showed a superior pharmacokinetic profile compared to its non-deuterated predecessor, tetrabenazine. unibestpharm.comwikipedia.org
The synthesis of these molecules has also seen significant advancement. Early methods often involved multi-step processes, but modern research focuses on more efficient and selective techniques. Innovations include the development of novel catalysts for direct C-H deuteration and deuterium atom transfer (DAT) reactions, which allow for the late-stage introduction of deuterium into complex molecules. researchgate.net
| Innovation Area | Description | Example Application | Reference |
|---|---|---|---|
| Metabolic "Soft Spot" Protection | Replacing hydrogen with deuterium at metabolically labile positions to slow enzymatic degradation. | Prolonging drug half-life, reducing required dosage. | unibestpharm.comnih.gov |
| Metabolic Pathway Switching | Altering metabolism to avoid the creation of toxic or undesirable metabolites. | Improving the safety profile of a drug. | musechem.comresearchgate.net |
| Chiral Switching Stabilization | Using deuterium to inhibit the interconversion of a drug's stereoisomers, potentially isolating a more effective or safer form. | Improving drug safety by preventing racemization into a teratogenic isomer, as explored with thalidomide. | musechem.comnih.gov |
| Late-Stage Functionalization | Advanced synthetic methods that allow for the selective introduction of deuterium into a complex molecule in the final steps of synthesis. | Efficient creation of deuterated drug candidates without redesigning the entire synthesis. |
Advanced Analytical Platforms for Deuterated Drug Analysis
The analysis of deuterated compounds like Nor Doxepin-d3 (B12416610) Hydrochloride requires sophisticated analytical platforms capable of distinguishing between isotopologues and providing precise quantification. clearsynth.com Nor Doxepin-d3 Hydrochloride is primarily used as an internal standard in bioanalytical methods to quantify its non-deuterated counterparts, doxepin (B10761459) and its active metabolite nordoxepin. medchemexpress.comcaymanchem.comlipomed-usa.com An ideal internal standard should have nearly identical chemical and physical properties to the analyte but a different mass, allowing for accurate correction of variability during sample processing and analysis. aptochem.comsplendidlab.com
Two primary platforms dominate the analysis of deuterated compounds:
Mass Spectrometry (MS): Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for quantitative bioanalysis using deuterated internal standards. scispace.comkcasbio.com In this technique, the deuterated standard (e.g., Nor Doxepin-d3) is added to a biological sample (like plasma) at a known concentration. clearsynth.com Because it is chemically almost identical to the analyte (nordoxepin), it experiences the same extraction recovery and ionization effects in the mass spectrometer's source. aptochem.comkcasbio.com However, due to its higher mass, the instrument can easily distinguish it from the analyte. By comparing the detector response of the analyte to that of the known quantity of the internal standard, a precise concentration can be calculated. clearsynth.com This approach is critical for minimizing matrix effects, where other components in a complex sample can suppress or enhance the ionization of the target compound, leading to inaccurate results. kcasbio.com High-resolution mass spectrometry (HR-MS) can further be used to confirm the isotopic enrichment and purity of the deuterated standard itself. rsc.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: While MS is excellent for quantification, NMR spectroscopy is unparalleled for determining the exact location and number of deuterium atoms within a molecule. rsc.orgpeakproteins.comclearsynth.com It provides definitive structural confirmation. rsc.org Quantitative NMR (qNMR) can also be used to determine the purity of a substance without requiring a separate standard of the same compound, as it can be quantified against a certified internal standard of a different structure. researchgate.net The use of deuterated solvents is standard practice in NMR to avoid large solvent signals that would otherwise obscure the signals from the analyte. clearsynth.comula.ve For deuterated compounds specifically, NMR analysis is crucial for verifying that the deuterium label is stable and has not been unintentionally placed on an exchangeable site (like on an oxygen or nitrogen atom).
| Analytical Platform | Primary Role in Deuterated Compound Analysis | Strengths | Limitations | Reference |
|---|---|---|---|---|
| Mass Spectrometry (LC-MS/MS, HR-MS) | Quantification of analyte using a deuterated internal standard; determination of isotopic purity. | Exceptional sensitivity and specificity; corrects for matrix effects and sample loss. | Cannot typically distinguish between positional isotopomers (isomers with deuterium in different locations). | clearsynth.comaptochem.comkcasbio.comrsc.orgbrightspec.com |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation; determination of site-specific deuterium labeling and isotopic enrichment. | Provides definitive structural information and location of labels; non-destructive. | Lower sensitivity compared to MS; requires larger sample quantities. | rsc.orgpeakproteins.comclearsynth.combrightspec.com |
Integration of Deuterated Standards in Systems Biology and Translational Preclinical Research
The precision afforded by deuterated internal standards has made them indispensable tools in broader fields like systems biology and translational preclinical research. These disciplines rely on accurate, reproducible, and high-throughput quantification of molecules in complex biological systems to understand disease and predict drug efficacy.
Systems Biology: Systems biology aims to understand the complex interactions within biological systems. Fields like metabolomics and lipidomics, which involve the comprehensive study of metabolites and lipids, are central to this effort. Deuterated standards are critical for achieving accurate quantification in these large-scale studies. nih.govpubcompare.ai For instance, a panel of dozens of deuterated lipid standards can be used to accurately quantify hundreds of lipid species across different patient samples, revealing metabolic dysregulation associated with a disease. nih.gov This quantitative accuracy is essential for building reliable dynamic models of metabolic pathways and understanding how they are perturbed by disease or treatment. pubcompare.ai
Translational Preclinical Research: Translational research seeks to bridge the gap between basic scientific discoveries and clinical applications. In preclinical drug development, robust bioanalytical methods are required to evaluate the absorption, distribution, metabolism, and excretion (ADME) of a new drug candidate. nih.gov Pharmacokinetic (PK) studies, which measure how a drug and its metabolites move through the body over time, heavily rely on methods using stable isotope-labeled internal standards like this compound. researchgate.netresearchgate.netclearsynth.com
The use of a deuterated internal standard ensures that the data from these preclinical studies are reliable and can accurately inform decisions about a drug's potential for success in human trials. kcasbio.com Regulatory agencies often scrutinize the bioanalytical methods used in these studies, and the use of a stable isotope-labeled internal standard is considered the best practice for ensuring data integrity. kcasbio.com This integration allows researchers to confidently compare drug exposure levels with efficacy and toxicity data, forming a critical part of the evidence base for advancing a compound into clinical development. texilajournal.comacs.org
Q & A
Q. How is Nor Doxepin-d3 Hydrochloride identified and quantified in pharmaceutical matrices using chromatographic methods?
this compound is quantified via reversed-phase HPLC or LC-MS, leveraging deuterium substitution to distinguish it from non-deuterated analogs. The USP 35 method specifies using a C18 column with a mobile phase of phosphate buffer (pH 3.0) and acetonitrile (70:30 v/v) at 1.0 mL/min. Quantification employs peak area ratios of (Z)- and (E)-isomers relative to a certified reference standard (e.g., Cerilliant® Doxepin-d3 Hydrochloride solution). The formula for total content is:
where is the standard concentration, and / are peak responses for assay and standard preparations .
Q. What stability considerations are critical for handling this compound in experimental setups?
this compound degrades under direct sunlight and elevated temperatures, producing hazardous decomposition products (e.g., CO, NO). Storage at 2–8°C in amber glass vials is recommended. Avoid contact with strong oxidizing agents (e.g., peroxides) to prevent unintended reactions. Stability studies should include forced degradation tests under UV light (254 nm) and thermal stress (40–60°C) to establish shelf-life .
Q. What are the key steps for preparing assay solutions of this compound in capsule formulations?
Dissolve capsule contents in a diluent (e.g., methanol:water 50:50) via mechanical shaking (30 min), followed by filtration (0.45 µm PVDF membrane). Dilute to a final concentration of 0.1 mg/mL. Validate recovery rates (≥98%) using spike-and-recovery experiments with USP-grade reference standards .
Advanced Research Questions
Q. How to resolve and quantify (Z)- and (E)-isomers of Doxepin derivatives in complex biological samples?
Isomer separation requires optimized HPLC conditions: a chiral column (e.g., Chiralpak® IG-3) with a hexane:isopropanol:diethylamine (80:20:0.1 v/v) mobile phase. Resolution () must exceed 1.5 between isomers per USP guidelines. For biological matrices (e.g., plasma), employ solid-phase extraction (C18 cartridges) to remove interferents before analysis. Use deuterated internal standards (e.g., Nor Doxepin-d3) to correct matrix effects in LC-MS/MS .
Q. What methodological validations are required when developing a new analytical technique for this compound?
Validate according to ICH Q2(R1) guidelines:
- Linearity : 5-point calibration (0.05–2.0 µg/mL, ).
- Precision : Intra-day/inter-day CV ≤2% for retention times.
- Accuracy : Recovery rates 95–105% via standard addition.
- LOD/LOQ : ≤3 ng/mL and ≤10 ng/mL, respectively, via signal-to-noise ratios.
- Robustness : Test pH (±0.2), flow rate (±10%), and column temperature (±5°C) variations .
Q. How to address discrepancies in isotopic purity assessments between analytical batches?
Discrepancies may arise from incomplete deuteration or isotopic exchange. Verify purity via:
- High-resolution MS : Monitor 318.86 (CHDNO·HCl) with <1% non-deuterated impurity.
- NMR : Compare H integration at the dimethylamino group (δ 2.2–2.5 ppm). Calibrate instruments using certified reference materials (e.g., TRC D550002, 99 atom% D) and document batch-specific certificates of analysis (CoA) .
Q. What strategies mitigate matrix effects in LC-MS quantification of this compound in urine?
- Sample cleanup : Use mixed-mode SPE cartridges (e.g., Oasis® MCX) to remove salts and lipids.
- Ion suppression testing : Compare analyte response in neat solvent vs. spiked matrix.
- Internal standardization : Use structural analogs (e.g., N-Desmethyldoxepin-d3) to normalize recovery.
- Matrix-matched calibration : Prepare standards in drug-free urine to account for ionization variability .
Data Contradiction Analysis
Q. How to resolve conflicting reports on isomer ratios in commercial this compound batches?
Discrepancies may stem from synthesis conditions (e.g., Z/E isomerization during deuterium labeling). Standardize analysis using USP monographs:
Q. Why do spectrofluorimetric and LC-MS methods yield different detection limits for this compound?
Spectrofluorimetry (e.g., eosin Y complex method) has higher sensitivity (LOD 2.95 ng/mL) but lacks isomer specificity. LC-MS offers lower sensitivity (LOD ~10 ng/mL) but distinguishes isomers and metabolites. Select the method based on study goals: high-throughput screening (spectrofluorimetry) vs. structural confirmation (LC-MS) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
